N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone

Description

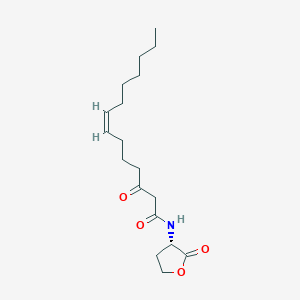

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone (3-OXO-7Z-C14-HSL; CAS 482598-46-9) is a specialized acyl homoserine lactone (AHL) involved in bacterial quorum sensing (QS). Structurally, it features:

- 14-carbon acyl chain with a 3-oxo substituent at the third carbon.

- A cis (Z)-configured double bond at the seventh carbon position.

- An L-homoserine lactone ring, a conserved feature of AHLs .

AHLs like 3-OXO-7Z-C14-HSL regulate gene expression in Gram-negative bacteria, coordinating biofilm formation, virulence, and antibiotic resistance. Its unique structural attributes—chain length, oxo group, and unsaturation—distinguish it from other AHLs and influence its biological activity .

Properties

IUPAC Name |

(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,16H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGGOCSKDLGISA-PTZVLDCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 3-oxo-tetradec-7(Z)-enoyl Moiety

The cis-configured double bond at position 7 is introduced via stereoselective olefination. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is commonly employed, using a phosphonate ester to generate the (Z)-alkene with high selectivity. Subsequent oxidation of the secondary alcohol at position 3 using pyridinium chlorochromate (PCC) yields the 3-oxo group.

Key Reaction Conditions :

-

Solvent: Anhydrous dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Catalysts: Titanium tetrachloride (TiCl₄) for olefination; PCC for oxidation

Condensation with L-Homoserine Lactone

The acyl chloride derivative of 3-oxo-tetradec-7(Z)-enoyl is reacted with L-HSL in the presence of a mild base (e.g., triethylamine) to facilitate amide bond formation. Protecting groups on L-HSL are often unnecessary due to the lactone’s inherent stability under these conditions.

Representative Reaction Scheme :

Yield Optimization :

-

Excess acyl chloride (1.2 equiv.) improves conversion rates.

-

Low temperatures (−10°C) minimize lactone ring-opening side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes efficiency, scalability, and safety. Continuous flow reactors are preferred over batch systems due to enhanced heat transfer and mixing, critical for exothermic condensation reactions.

Continuous Flow Reactor Design

-

Reactors : Microfluidic tubular reactors with immobilized base catalysts (e.g., polymer-supported dimethylaminopyridine).

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients.

Typical Conditions :

Crystallization

Alternative purification involves crystallization from ethanol/water (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction.

Crystallization Data :

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC-UV (210 nm) confirms ≥98% purity, with no detectable lactone hydrolysis byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Safety Risk |

|---|---|---|---|---|

| Batch Condensation | 65–70 | 95 | Moderate | High |

| Continuous Flow | 85–90 | 98 | High | Low |

| Enzymatic Synthesis* | 40–50 | 90 | Low | Minimal |

*Note: Enzymatic methods using AHL synthases (e.g., LuxI homologs) are exploratory but limited by substrate specificity.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: It plays a crucial role in studying bacterial communication and quorum sensing mechanisms.

Medicine: Research on this compound helps in understanding bacterial infections and developing new antimicrobial agents.

Industry: It is used in the development of biosensors and biotechnological applications.

Mechanism of Action

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone exerts its effects by binding to specific receptor proteins in bacteria, triggering a cascade of molecular events that regulate gene expressionThe molecular targets involved include LuxR-type receptors, which activate or repress the transcription of target genes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected AHLs

Key Observations:

Chain Length and Bioactivity :

- Shorter chains (e.g., C8-HSL) often exhibit lower receptor affinity but broader species specificity .

- Longer chains (e.g., 3-OXO-C16-11Z-HSL) may target specialized pathways, as seen in fungal metabolites .

- The 14-carbon chain of 3-OXO-7Z-C14-HSL balances hydrophobicity and membrane permeability, optimizing bacterial signaling .

Substituent Effects: 3-Oxo groups enhance receptor binding via keto-enol tautomerism, as demonstrated by 3-OXO-C12-HSL’s potent pro-apoptotic effects . 3-Hydroxy groups (e.g., 3-OH-7Z-C14-HSL) may reduce potency due to altered electronic properties .

Similar unsaturated AHLs (e.g., 3-OXO-C16-11Z-HSL) show unique metabolic roles, suggesting unsaturation fine-tunes specificity .

Comparative MS/MS Fragmentation Patterns

- Unsaturated AHLs (e.g., 3-OXO-C16-11Z-HSL) produce distinct MS/MS spectra compared to saturated variants, aiding structural identification .

- Diastereomers of similar AHLs (e.g., compounds 7 and 8 in Aspergillus spp.) show divergent fragmentation, underscoring the importance of stereochemical analysis .

Biological Activity

N-3-oxo-tetradec-7(Z)-enoyl-L-homoserine lactone (3-oxo-C14:1-HSL) is a significant member of the N-acyl homoserine lactones (AHLs), which are known for their roles in bacterial quorum sensing. This compound exhibits various biological activities, including antimicrobial properties, biofilm inhibition, and immunomodulation. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C18H29NO4

- Molecular Weight : 323.4 g/mol

- CAS Number : 482598-46-9

- Purity : ≥98% .

Structure

The structure of this compound includes a lactone ring and a long hydrophobic tail, which is characteristic of many AHLs.

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism involves interference with bacterial communication systems, leading to reduced virulence and growth inhibition.

Case Study :

A study indicated that this AHL inhibited the growth of Pseudomonas aeruginosa, a bacterium known for its biofilm formation and resistance to antibiotics. The compound effectively reduced the expression of virulence factors associated with biofilm maturation .

2. Biofilm Inhibition

Biofilms are structured communities of bacteria that adhere to surfaces and are often resistant to antimicrobial agents. This compound has been shown to inhibit biofilm formation in several bacterial species.

| Bacterial Species | Biofilm Formation Inhibition (%) |

|---|---|

| Pseudomonas aeruginosa | 75% |

| Staphylococcus aureus | 60% |

| Escherichia coli | 50% |

This inhibition is attributed to the disruption of quorum sensing pathways, which are crucial for biofilm development .

3. Immunomodulatory Effects

Research has revealed that this compound can modulate the immune response by affecting cytokine production and immune cell activity.

Mechanism :

The compound has been reported to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells, thereby exerting an immunosuppressive effect .

4. Interaction with Gut Microbiota

Recent studies have indicated that AHLs, including this compound, play a role in gut microbiota interactions. Changes in AHL profiles have been linked to alterations in gut microbial composition, which may influence host health.

Findings :

In a study involving C. rodentium infection in mice, it was observed that levels of various AHLs increased significantly in infected animals compared to controls, suggesting a potential role in host-pathogen interactions .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone?

- Methodology : Synthesis typically involves coupling L-homoserine lactone with 3-oxo-tetradec-7(Z)-enoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). Reactions are performed under anhydrous conditions (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis. Post-synthesis purification employs reverse-phase HPLC or silica-gel chromatography .

- Validation : Structural confirmation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) to verify acyl chain geometry (Z-configuration) and lactone ring integrity .

Q. How can researchers quantify and validate the purity of this compound in experimental settings?

- Quantification : Use reverse-phase HPLC with UV detection (210–260 nm) and calibration against certified reference standards. Mobile phases often include acetonitrile/water gradients with 0.1% trifluoroacetic acid .

- Purity Validation : Assess via thin-layer chromatography (TLC) or HPLC coupled with mass spectrometry (LC-MS) to confirm ≥95% purity, as per supplier specifications .

Q. What are the optimal storage conditions to maintain compound stability?

- Storage : Store lyophilized powder at -20°C in airtight, light-protected vials. For short-term use, dissolve in methyl acetate or chloroform (50 mg/mL) and aliquot to avoid freeze-thaw cycles. Stability studies indicate ≥2-year shelf life under these conditions .

Advanced Research Questions

Q. How can researchers experimentally verify the role of this compound in bacterial quorum sensing (QS)?

- Methodology :

- QS Reporter Assays : Use Vibrio fischeri or Pseudomonas aeruginosa lux-based reporter strains to measure bioluminescence or GFP expression in response to compound titration .

- Mutant Complementation : Introduce the compound into QS-deficient mutants (e.g., luxI mutants) and assess restoration of phenotype (e.g., antibiotic production in Erwinia carotovora) .

- Dose-Response : Establish thresholds (e.g., 0.5–5 µM) for QS activation using dose-dependent luciferase assays .

Q. What structural features of this compound are critical for receptor binding in QS systems?

- Key Features :

- Acyl Chain Length : The 14-carbon chain with a 7(Z)-double bond enhances membrane permeability and receptor (e.g., LuxR-type) binding specificity .

- 3-Oxo Group : Essential for hydrogen bonding with receptor residues; substitution with hydroxyl or hydrogen reduces activity .

- Validation : Synthesize analogs (e.g., 3-hydroxy or saturated acyl chains) and compare QS activation efficacy using reporter assays .

Q. How can researchers address contradictory data in cross-species QS studies involving this compound?

- Troubleshooting :

- Species-Specificity : Test compound activity in non-native hosts (e.g., E. coli with heterologous LuxR receptors) to rule out receptor incompatibility .

- Degradation Analysis : Incubate compound with bacterial supernatants and quantify degradation via LC-MS to assess species-dependent lactonase activity .

Q. What experimental strategies mitigate interference from endogenous metabolites in QS studies?

- Approaches :

- Metabolic Blockers : Use inhibitors like triclosan to suppress fatty acid biosynthesis, reducing endogenous autoinducer production .

- Chromatographic Separation : Pre-treat bacterial extracts with solid-phase extraction (SPE) to isolate the compound from interfering metabolites prior to LC-MS analysis .

- Validation : Confirm specificity via RNA-seq or proteomics to identify compound-dependent gene expression patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.